1-acetyl-N-(3,4-difluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(3,4-difluorophenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an acetyl group, a difluorophenyl group, and a piperidine ring. It has a molecular formula of C14H16F2N2O2 and a molecular weight of 282.29 g/mol .
Preparation Methods
The synthesis of 1-acetyl-N-(3,4-difluorophenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.
Acetylation: The final step involves the acetylation of the piperidine ring to form the desired compound.
Chemical Reactions Analysis
1-acetyl-N-(3,4-difluorophenyl)piperidine-4-carboxamide undergoes several types of chemical reactions:
Scientific Research Applications
1-acetyl-N-(3,4-difluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3,4-difluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
1-acetyl-N-(3,4-difluorophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)piperidin-4-one: This compound shares the difluorophenyl group and piperidine ring but lacks the acetyl group.
4-Piperidone derivatives: These compounds have a similar piperidine ring structure but differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-N-(3,4-difluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-11-2-3-12(15)13(16)8-11/h2-3,8,10H,4-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHICBHSYFAZMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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